molecular formula C8H11NO B130920 2-Methoxybenzylamine CAS No. 6850-57-3

2-Methoxybenzylamine

Cat. No.: B130920
CAS No.: 6850-57-3
M. Wt: 137.18 g/mol
InChI Key: PXJACNDVRNAFHD-UHFFFAOYSA-N
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Description

2-Methoxybenzylamine is an organic compound with the molecular formula C8H11NO. It is a derivative of benzylamine, where a methoxy group is attached to the benzene ring. This compound is known for its versatility in organic synthesis and its role as a building block in the preparation of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybenzylamine can be synthesized through several methods. One common approach involves the reduction of 2-methoxybenzyl cyanide using hydrogen in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 2-methoxybenzaldehyde with ammonia, followed by reduction with sodium borohydride .

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of 2-methoxybenzyl cyanide. This method is favored due to its efficiency and scalability .

Comparison with Similar Compounds

Uniqueness: 2-Methoxybenzylamine is unique due to its specific positioning of the methoxy group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical and biological properties of the compound compared to its isomers .

Properties

IUPAC Name

(2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJACNDVRNAFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218629
Record name 2-Methoxybenzylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6850-57-3
Record name 2-Methoxybenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6850-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxybenzylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxybenzylamine
Source European Chemicals Agency (ECHA)
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Record name 2-METHOXYBENZYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Methoxybenzylamine used in the development of new pharmaceuticals?

A1: this compound acts as a valuable building block in synthesizing various pharmaceutical compounds. For example, it serves as a starting material for creating methoctramine-related polyamines, which act as non-competitive antagonists of muscular nicotinic acetylcholine receptors. [] These antagonists are crucial tools for studying and potentially treating conditions related to neuromuscular transmission.

Q2: Are there any unique chemical reactions this compound participates in?

A2: Yes, research shows this compound can participate in a unique electrochemical cyclization reaction. When combined with electrochemically oxidized 3,5-di-tert-butylcatechol, it forms a benzoxazole derivative. Interestingly, this benzoxazole then forms a proton transfer complex with the original 3,5-di-tert-butylcatechol through non-covalent interactions. [] This highlights the compound's potential in developing supramolecular assemblies and studying non-covalent interactions.

Q3: Has this compound been used in developing novel materials?

A3: Yes, this compound plays a role in synthesizing bibracchial tetraimine Schiff-base macrocycles. [] These macrocycles, capable of coordinating with metal ions like barium and silver, are interesting for developing new materials with potential applications in areas like catalysis, sensing, and gas storage. The ability to fine-tune the cavity size and metal binding properties of these macrocycles makes them promising candidates for various applications.

Q4: What analytical techniques are commonly used to characterize this compound and its derivatives?

A4: Various analytical techniques are employed to characterize this compound and its derivatives. High-resolution mass spectrometry (HRMS) coupled with collision-induced dissociation (CID) is a powerful tool for identifying and characterizing novel phenethylamine derivatives, including those incorporating this compound. [] This technique allows for the determination of accurate masses, fragmentation patterns, and structural elucidation of these compounds. Additionally, X-ray crystallography is used to determine the three-dimensional structure of compounds containing this compound, providing insights into their molecular geometry and interactions. [, ]

Q5: Can this compound be used in solid-phase synthesis?

A5: Yes, researchers have developed a novel amine resin based on 4-benzyloxy-2-methoxybenzylamine (BOMBA) for solid-phase synthesis. [] This resin allows for the traceless synthesis of 5-aryl-3-arylthiomethyl-1,2,4-triazoles. The BOMBA resin proved superior to traditional Rink Amide resin in this application, demonstrating its potential for developing efficient and versatile solid-phase synthesis strategies.

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